![molecular formula C15H24N2O B3034755 1-(4-Butoxybenzyl)piperazine CAS No. 21867-73-2](/img/structure/B3034755.png)
1-(4-Butoxybenzyl)piperazine
Overview
Description
1-(4-Butoxybenzyl)piperazine is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.36 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . The benzyl group, which is easily removed by hydrogenolysis, is an ideal blocking group for the preparation of 1-monosubstituted, and of 1,4-unsymmetrically disubstituted, piperazines .Molecular Structure Analysis
The molecular structure of 1-(4-Butoxybenzyl)piperazine is represented by the formula C15H24N2O . The InChI code for this compound is 1S/C15H24N2O/c1-2-3-12-18-15-6-4-14 (5-7-15)13-17-10-8-16-9-11-17/h4-7,16H,2-3,8-13H2,1H3 .Scientific Research Applications
- Application : 1-(4-Butoxybenzyl)piperazine has been studied in the context of self-assembly with inorganic ions or metal chlorides. Different anionic geometries induce diverse supramolecular architectures, impacting crystallization ratios and final structures .
Supramolecular Chemistry and Crystal Engineering
Future Directions
Piperazine-containing drugs have been approved by the FDA for various uses, and the synthetic methodologies used to prepare these compounds are being reviewed . This suggests that there is ongoing interest in the development and study of piperazine derivatives, including potentially 1-(4-Butoxybenzyl)piperazine.
Mechanism of Action
Target of Action
Piperazine compounds, which “1-(4-Butoxybenzyl)piperazine” is a derivative of, are known to act as GABA receptor agonists . GABA receptors play a crucial role in the nervous system by inhibiting neuron activity, thus reducing neuronal excitability.
Mode of Action
As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-3-12-18-15-6-4-14(5-7-15)13-17-10-8-16-9-11-17/h4-7,16H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWDSSLJATWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290678 | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxybenzyl)piperazine | |
CAS RN |
21867-73-2 | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21867-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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